sec-Butyl 3-methylbutanethioate

Description

Contextualization within Thioester Chemistry and its Significance

Sec-Butyl 3-methylbutanethioate is a thioester, a class of organic compounds analogous to esters but with a sulfur atom replacing the linking oxygen atom of the ester group. wikipedia.orgontosight.ai This substitution of sulfur for oxygen imparts unique reactivity to the carbonyl group. Thioesters are considered high-energy compounds and are more reactive than their ester counterparts, making them effective acylating agents. biologyinsights.com

The significance of thioesters is profoundly demonstrated in biochemistry, where they are pivotal intermediates in numerous metabolic pathways. biologyinsights.comontosight.ai Perhaps the most well-known example is acetyl-coenzyme A (acetyl-CoA), a central molecule in the citric acid cycle and the biosynthesis of fatty acids. wikipedia.orggalaxy.aifiveable.me The high-energy nature of the thioester bond in acetyl-CoA facilitates the transfer of acyl groups, a fundamental process in cellular energy production and the synthesis of complex biological molecules. biologyinsights.comontosight.ai The vital role of these compounds in core biological processes has even led to the "thioester world" hypothesis, which posits that thioesters could have been key molecules in prebiotic chemistry, preceding the evolution of ATP as the primary energy currency of cells. wikipedia.org

In synthetic organic chemistry, the reactivity of thioesters is harnessed for various transformations. researchgate.net They are versatile intermediates used in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net General methods for synthesizing thioesters include the reaction of a carboxylic acid with a thiol in the presence of a dehydrating agent, or the reaction of an acid chloride with a thiol salt. wikipedia.orgresearchgate.net More recent research has focused on developing more efficient and environmentally benign synthesis methods, such as the direct dehydrogenative coupling of alcohols and thiols. elsevierpure.com

Overview of Research Trajectories and Interdisciplinary Relevance

The primary application and research focus for this compound is its function as a flavor and fragrance agent. ontosight.ainih.gov Its distinct organoleptic properties are utilized in the formulation of various consumer products. The compound is listed in databases of fragrance ingredients, and its use is subject to safety assessments by industry bodies like the International Fragrance Association (IFRA). nih.gov While specific research on this compound is largely confined to this application, the broader thioester class to which it belongs is the subject of extensive interdisciplinary research.

Beyond flavor science, the thioester functional group is being explored in materials science for the development of novel functional polymers. researchgate.net Researchers are incorporating thioester groups into polymer chains to create materials with responsive or degradable properties. researchgate.net Furthermore, the fundamental role of thioesters in biological systems continues to drive research in biochemistry and pharmacology, investigating their involvement in metabolic diseases and as potential therapeutic targets. ontosight.aiontosight.ai The study of thioester formation under prebiotic conditions also remains an active area of inquiry into the origins of life, highlighting the enduring relevance of this class of compounds from ancient biochemistry to modern materials science. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | S-butan-2-yl 3-methylbutanethioate | |

| Synonyms | S-sec-Butyl 3-methylbutanethioate, S-sec-Butyl thioisovalerate, SEC-BUTYL THIOISOVALERATE | |

| CAS Number | 2432-91-9 | 153.122.148manchesterorganics.com |

| Molecular Formula | C9H18OS | 153.122.148 |

| Molecular Weight | 174.30 g/mol | 153.122.148 |

| Density | 0.900-0.908 g/cm³ (20°C) | 153.122.148 |

| Refractive Index | 1.452-1.458 (20°C) | 153.122.148 |

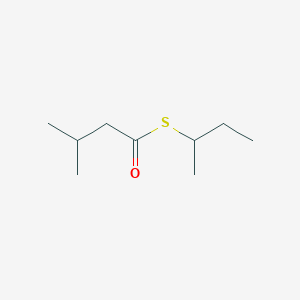

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-butan-2-yl 3-methylbutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OS/c1-5-8(4)11-9(10)6-7(2)3/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAVHZCNCJTJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862941 | |

| Record name | Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-91-9 | |

| Record name | S-(1-Methylpropyl) 3-methylbutanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl 3-methylbutanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Sec Butyl 3 Methylbutanethioate and Analogues

Established Synthetic Routes and Mechanistic Considerations

The formation of a thioester bond is a fundamental transformation in organic chemistry. While analogous to ester formation, the unique properties of sulfur impart distinct reactivity that necessitates specific synthetic strategies.

Esterification and Thioesterification Reactions in Thioester Synthesis

Thioesterification is the process of forming a thioester from a carboxylic acid and a thiol. Direct condensation of a carboxylic acid (like 3-methylbutanoic acid) with a thiol (like sec-butanethiol) using a dehydrating agent is a possible route, but often requires forcing conditions. wikipedia.org A more prevalent and efficient strategy involves the activation of the carboxylic acid. libretexts.org

The most common activation method is the conversion of the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride. The acyl chloride reacts readily with a thiol, typically in the presence of a base to neutralize the HCl byproduct, to form the thioester. wikipedia.org Another route involves using a carboxylic acid anhydride, which can react with a thiol to yield the thioester and a carboxylic acid. wikipedia.org In biochemical systems, thioesterification often proceeds via an acyl phosphate (B84403) intermediate, which activates the carboxylate for nucleophilic attack by a thiol like Coenzyme A. libretexts.org

A related process is transthioesterification, where an existing thioester is converted into a new one by reacting it with a different thiol. libretexts.orglibretexts.org This equilibrium-driven reaction is particularly relevant in biological contexts and in certain synthetic applications like Native Chemical Ligation.

Application of Specific Reagents and Catalytic Systems in Thioesterification

To facilitate the coupling of carboxylic acids and thiols under milder conditions, a variety of reagents and catalysts have been developed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are classic dehydrating agents used for this purpose. wikipedia.org

Modern synthetic chemistry employs a range of coupling agents that activate the carboxylic acid. Phosphonium-based reagents and other activating systems are common in peptide synthesis where thioester formation is a key step. The Mitsunobu reaction provides another pathway, allowing for the conversion of an alcohol to a thioester using thioacetic acid. wikipedia.org

Recent research has also focused on developing catalytic methods for thioester synthesis. For instance, iron-catalyzed coupling of thiols with aldehydes in water using an oxidant like tert-butyl hydroperoxide (TBHP) presents a greener alternative. acs.org Other approaches include organocatalytic methods that transform aldehydes directly into thioesters under visible light. acs.org These catalytic systems offer advantages in terms of atom economy and milder reaction conditions. organic-chemistry.org

| Reagent/Catalyst Class | Specific Example | Function | Typical Reaction |

|---|---|---|---|

| Dehydrating Agent | DCC (N,N'-dicyclohexylcarbodiimide) | Promotes condensation of carboxylic acids and thiols. wikipedia.org | R-COOH + R'-SH → R-CO-SR' + Dicyclohexylurea |

| Coupling Agent | T3P (Propylphosphonic Anhydride) | Activates carboxylic acid for nucleophilic attack by thiol. wikipedia.org | Sustainable synthesis of thioesters. wikipedia.org |

| Metal Catalyst | Iron(III) chloride (FeCl₃) | Catalyzes the coupling of thiols and aldehydes. acs.org | R-CHO + R'-SH → R-CO-SR' |

| Organocatalyst | Thiazolium precatalyst | Facilitates electrochemical thioesterification of aldehydes and thiols. organic-chemistry.org | Atom-efficient synthesis avoiding stoichiometric oxidants. organic-chemistry.org |

Enantioselective Synthesis and Chiral Resolution Approaches for Stereoisomers

The sec-butyl group in sec-butyl 3-methylbutanethioate contains a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer is often crucial, particularly for applications in biologically active molecules.

Enantioselective synthesis aims to directly produce one enantiomer over the other. This can be achieved using chiral catalysts, such as chiral metal complexes or organocatalysts, which create a chiral environment for the reaction. acs.orgthieme-connect.com For example, asymmetric aldol (B89426) reactions mediated by chiral tin(II) Lewis acids have been used to produce optically active 2,3-dihydroxy thioesters with high enantiomeric excess. acs.org

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its pure components. wikipedia.org A classic method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, and can be separated by crystallization. wikipedia.org

A powerful modern technique is enzymatic resolution . Enzymes, particularly hydrolases like lipases, can exhibit high stereoselectivity. google.com They can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture while leaving the other untouched. For instance, a lipase (B570770) can selectively hydrolyze one enantiomer of a thioester, allowing the unreacted enantiomer to be recovered in high purity. nih.gov Dynamic kinetic resolution (DKR) is an advanced form of this, where the unreactive enantiomer is continuously racemized back to the starting mixture, theoretically allowing for a 100% yield of the desired single enantiomer. researchgate.net

Strategic Derivatization of this compound

The synthetic principles used to create this compound can be extended to produce a wide array of related molecules for various applications, from probing enzyme mechanisms to building large, complex proteins. purdue.edu

Synthesis of Related Branched-Chain Thioester Analogues

A diverse library of thioester analogues can be synthesized by systematically varying the two components of the parent molecule: the carboxylic acid and the thiol. The same robust thioesterification methods described previously are generally applicable. wikipedia.orgresearchgate.net

For example, by keeping sec-butanethiol as the constant thiol component, a series of analogues can be generated by reacting it with different branched-chain carboxylic acids. Conversely, by using 3-methylbutanoic acid as the constant acid component, a different set of analogues can be produced by reacting it with various branched-chain thiols. This modular approach allows for the fine-tuning of the thioester's steric and electronic properties for specific applications, such as flavor compounds or mechanistic enzyme probes. purdue.eduresearchgate.net

| Carboxylic Acid Moiety | Thiol Moiety | Resulting Thioester Analogue |

|---|---|---|

| 3-Methylbutanoic acid | 2-Methyl-1-propanethiol (Isobutylthiol) | Isobutyl 3-methylbutanethioate |

| 3-Methylbutanoic acid | 2-Methyl-2-propanethiol (tert-Butylthiol) | tert-Butyl 3-methylbutanethioate |

| 2-Methylbutanoic acid | sec-Butanethiol | sec-Butyl 2-methylbutanethioate |

| Butanoic acid | sec-Butanethiol | sec-Butyl butanethioate |

Integration into Complex Molecular Architectures: Case Studies in Peptide Synthesis and Ligation

Thioesters are indispensable tools in modern protein chemistry, most notably in a powerful technique called Native Chemical Ligation (NCL) . mdpi.comnih.gov NCL allows for the joining of two unprotected peptide fragments to form a larger protein with a native peptide bond at the ligation site. wikipedia.orgacs.org This has revolutionized the synthesis of proteins that are too large to be made by standard solid-phase peptide synthesis (SPPS) alone. purdue.eduresearchgate.net

The key components for NCL are a peptide with a C-terminal thioester and a second peptide with an N-terminal cysteine residue. nih.govnih.gov The reaction mechanism proceeds in two main steps under neutral aqueous conditions:

Transthioesterification : The thiol side chain of the N-terminal cysteine residue attacks the C-terminal thioester of the first peptide. This is a reversible thiol-thioester exchange that forms a new thioester-linked intermediate. wikipedia.orgacs.org

S-to-N Acyl Transfer : This intermediate undergoes a rapid and irreversible intramolecular rearrangement where the nitrogen atom of the cysteine attacks the thioester carbonyl carbon, forming a stable, native amide bond and regenerating the cysteine thiol. mdpi.comntu.edu.sg

While this compound itself is not a peptide, the chemical principles for its synthesis are directly transferable to the creation of the crucial peptide thioesters required for NCL. springernature.comcore.ac.uk The synthesis of these peptide thioesters can be challenging, especially when using Fmoc-based SPPS, due to the thioester's sensitivity to the basic conditions used for Fmoc group removal. springernature.comacs.org Therefore, the development of robust and mild thioesterification methods is critical to the success of NCL and the broader field of chemical protein synthesis. nih.gov

Elucidation of Natural Occurrence and Biosynthetic Pathways of Thioesters

Identification and Distribution in Biological Systems and Natural Matrices

The presence of sec-butyl 3-methylbutanethioate and related thioesters is a result of complex metabolic processes in a variety of organisms and is a key component in the volatile profiles of numerous natural sources.

Microorganisms are prolific producers of a wide array of volatile compounds. tamu.edu While direct evidence of this compound production by Bacillus cereus, Phaeobacter gallaeciensis, and Oceanibulbus indolifex is not extensively documented in current literature, the metabolic capabilities of these and related bacteria suggest the potential for its synthesis.

Bacillus cereus , a gram-positive bacterium widely distributed in the environment, is known for its production of a range of exoenzymes and toxins. nih.govcapes.gov.br Its metabolic activities include the catabolism of amino acids, which can serve as precursors for volatile compounds. nih.gov The breakdown of branched-chain amino acids like leucine (B10760876) is a common bacterial process that can lead to the formation of compounds such as 3-methylbutanal (B7770604) and 3-methylbutanoic acid, key precursors for 3-methylbutanethioates. researchgate.net

Phaeobacter gallaeciensis , a member of the marine Roseobacter clade, is recognized for its ability to colonize marine surfaces and produce bioactive secondary metabolites, including the antibiotic tropodithietic acid (TDA). nih.gov Its genome reveals a capacity to utilize various algal osmolytes and produce iron-scavenging siderophores. nih.govnih.gov While its volatile profile is characterized by a number of compounds, specific thioesters like this compound have not been a primary focus of study. However, the genus is known for its complex sulfur metabolism.

Oceanibulbus indolifex , a North Sea alphaproteobacterium, is known to produce several bioactive metabolites, including indole (B1671886) derivatives and cyclic dipeptides. vliz.benih.gov Notably, it has been found to produce indole-3-carboxylic-thiomethylester, indicating a capacity for thioester synthesis. vliz.be The organism's fatty acid profile includes various branched-chain fatty acids, suggesting that the precursors for branched-chain thioesters are likely present. vliz.benih.gov

Table 1: Volatile Compounds Identified in Selected Microbial Organisms

| Microbial Organism | Known Volatile or Bioactive Compounds | Reference |

| Bacillus cereus | Cereulide, Enterotoxins, 2,3-butanedione, Glyoxylic acid | tamu.edunih.govyoutube.com |

| Phaeobacter gallaeciensis | Tropodithietic acid (TDA), Siderophores | nih.govnih.gov |

| Oceanibulbus indolifex | Indole, Indole-3-carboxylic-thiomethylester, Cyclic dipeptides (cyclo-(Leu,Pro), cyclo-(Phe,Pro), cyclo-(Tyr,Pro)), Tryptanthrin | vliz.benih.govresearchgate.net |

Branched-chain volatiles are integral to the aroma profiles of many fruits and are considered to signal nutritional value, particularly the presence of essential branched-chain amino acids, to frugivores. nih.gov While a comprehensive survey of fruit volatiles identified 127 unique branched-chain compounds, sulfur-containing branched-chain volatiles were less common. nih.gov

One such compound, S-methyl 3-methylbutanethioate, a structural relative of this compound, has been identified in cantaloupe and is thought to contribute to its characteristic aroma. nih.gov This compound is also found in various cheeses, where it imparts fermented, creamy, and cheesy notes. thegoodscentscompany.comfragranceu.com The presence of S-methyl 3-methylbutanethioate in these products suggests that the biosynthetic machinery for producing the 3-methylbutanoyl moiety is active. Given that sec-butanol is also a known volatile in some fermented products, the formation of this compound is plausible in these matrices.

Table 2: Occurrence of Related Thioesters in Agricultural Products

| Product | Related Compound | Sensory Description | Reference |

| Cantaloupe | S-Methyl 3-methylbutanethioate | Characteristic fruit aroma | nih.gov |

| Cheese | S-Methyl 3-methylbutanethioate | Fermented, creamy, cheesy, with vegetable nuances | thegoodscentscompany.comfragranceu.com |

| Fermented Fruit | S-Methyl 3-methylbutanethioate | Fermented fruit notes | thegoodscentscompany.com |

| Blueberry | S-Methyl 3-methylbutanethioate | Component of blueberry flavor | thegoodscentscompany.com |

Enzymatic and Metabolic Pathways Governing Thioester Formation

The biosynthesis of this compound is a multi-step process involving the catabolism of branched-chain amino acids and the integration of sulfur metabolism, culminating in an enzymatic condensation reaction.

The carbon skeleton of this compound is derived from two branched-chain amino acids: leucine and isoleucine.

The 3-methylbutanoyl moiety is derived from the catabolism of L-leucine . This pathway is widespread in bacteria, yeast, and plants. researchgate.netcabidigitallibrary.org The initial steps involve the transamination of L-leucine to α-ketoisocaproate, followed by oxidative decarboxylation to form isovaleryl-CoA. researchgate.netresearchgate.net This activated thioester can then serve as a precursor for various metabolites, including branched-chain fatty acids and volatile esters. researchgate.net

The sec-butyl group originates from the catabolism of L-isoleucine . The breakdown of isoleucine produces acetyl-CoA and propionyl-CoA. numberanalytics.comnih.gov A key intermediate in this pathway is 2-methylbutanoyl-CoA, which can be further metabolized. In the context of volatile synthesis, this intermediate can be reduced to form 2-methylbutanol (sec-butanol), which then becomes available for esterification. nih.gov

The final step in the formation of this compound is the condensation of an activated 3-methylbutanoic acid (likely 3-methylbutanoyl-CoA) and sec-butanol or its sulfur analog, sec-butanethiol. This reaction is typically catalyzed by an alcohol acyltransferase (AAT) . researchgate.netfrontiersin.org

AATs are a diverse family of enzymes that catalyze the transfer of an acyl group from an acyl-CoA to an alcohol, forming an ester. researchgate.net These enzymes are crucial in the production of volatile esters in fruits and fermented beverages. frontiersin.org Some AATs have been shown to be capable of using thiols as acyl acceptors, leading to the formation of thioesters. nih.gov The general mechanism involves a catalytic triad (B1167595) (often Ser-His-Asp) in the enzyme's active site that facilitates the nucleophilic attack of the alcohol (or thiol) on the carbonyl carbon of the acyl-CoA. frontiersin.org

The formation of a thioester requires a sulfur-containing precursor, specifically a thiol. The biosynthesis of sec-butanethiol, the likely sulfur-containing precursor for this compound, would involve sulfur metabolism.

Sulfur is an essential element, and its metabolism is a fundamental process in all organisms. tamu.edu Bacteria can assimilate inorganic sulfate (B86663) and reduce it to sulfide (B99878) (H₂S). tamu.edu This sulfide can then be incorporated into amino acids like cysteine and methionine. The degradation of these sulfur-containing amino acids can release volatile sulfur compounds, including thiols. For instance, methanethiol (B179389) can be produced from the catabolism of methionine. It is plausible that a similar pathway, potentially starting from isoleucine and incorporating a sulfur atom from cysteine or another donor, could lead to the formation of sec-butanethiol. The enzymatic machinery for such a conversion would likely involve enzymes from the broad families of transferases and lyases.

Sophisticated Analytical and Spectroscopic Characterization Techniques

Advanced Chromatographic and Mass Spectrometric Applications

Chromatographic techniques are essential for separating sec-butyl 3-methylbutanethioate from complex mixtures, while mass spectrometry provides crucial information about its mass and structure.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and passed through a long, thin capillary column. The differential interaction of the compound with the column's stationary phase results in its separation from other components based on boiling point and polarity. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property used for its identification. For this compound, a purity of at least 98.0% as determined by gas chromatography is a standard specification. 153.122.148

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. This fragmentation pattern serves as a molecular fingerprint. Major spectral databases, including the Wiley's Registry of Mass Spectral Database and the NIST/EPA/NIH Mass Spectral Library, contain reference spectra for this compound, allowing for confident identification by comparison. 153.122.148

Table 1: GC-MS and Physical Properties of this compound

| Parameter | Value | Reference(s) |

| Purity by GC | ≥ 98.0% | 153.122.148 |

| Specific Gravity (20/20 °C) | 0.900 - 0.908 | 153.122.148 |

| Refractive Index (n20D) | 1.452 - 1.458 | 153.122.148 |

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the analysis and isolation of less volatile or thermally sensitive compounds. For thioesters and other food additives, reversed-phase HPLC is a commonly employed technique. nih.govnih.govnacalai.comsbmu.ac.irresearchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Although specific HPLC applications for this compound are not extensively detailed in readily available literature, the general principles of HPLC are applicable. Ion-pair chromatography, a variant of reversed-phase HPLC, can be used to enhance the retention and separation of ionizable compounds by adding a counter-ion to the mobile phase. nih.gov Furthermore, HPLC coupled with a Diode Array Detector (DAD) allows for the simultaneous quantification of multiple components by acquiring spectra across a range of wavelengths. nih.gov

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural information than a single stage of mass spectrometry. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected and subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a series of product ions. The resulting product ion spectrum reveals the fragmentation pathways of the precursor ion, which can be used to deduce the structure of the original molecule with high confidence. While specific MS/MS studies on this compound are not prominently published, this technique is invaluable for the structural elucidation of complex molecules and the identification of metabolites in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. Both ¹H-NMR and ¹³C-NMR are utilized in the characterization of this compound. 153.122.148

¹H-NMR (Proton NMR): This technique provides information about the different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons in different electronic environments will resonate at different frequencies. Furthermore, the splitting of a signal into multiple peaks (a multiplet) is due to the influence of neighboring protons, a phenomenon known as spin-spin coupling. The integration of the signal is proportional to the number of protons it represents.

¹³C-NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shift of each carbon provides insight into its bonding environment (e.g., C=O, C-S, C-C, CH, CH₂, CH₃).

While experimentally determined spectra are the gold standard, predicted NMR spectra can also serve as a useful reference. thegoodscentscompany.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) corresponds to these vibrations. The IR spectrum is a plot of absorbance or transmittance versus wavenumber.

For this compound, the IR spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) of the thioester and the various C-H and C-C bonds within the sec-butyl and 3-methylbutanoyl moieties. The Japan Spectral Database for Organic Compounds (SDBS) is a valuable resource that may contain reference IR spectra for this compound. 153.122.148 The use of Fourier Transform Infrared (FTIR) spectroscopy allows for the rapid and high-resolution measurement of IR spectra. niph.go.jpniph.go.jp

Theoretical and Computational Chemistry Approaches for Spectroscopic Prediction and Validation

In modern analytical chemistry, theoretical and computational methods play an increasingly important role in predicting and validating spectroscopic data. nih.govnih.govgithub.ioresearchgate.net Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict molecular properties, including NMR chemical shifts and IR vibrational frequencies. nih.gov By calculating the electronic structure of a molecule, DFT can provide theoretical spectra that can be compared with experimental data to confirm a structural assignment.

Machine learning algorithms are also being developed to predict NMR chemical shifts with high accuracy based on large datasets of experimentally determined spectra. nih.gov These computational tools can be particularly useful for distinguishing between isomers and for the a priori prediction of the spectroscopic properties of novel compounds. While specific computational studies focused solely on this compound are not widely reported, these general approaches are applicable and represent the cutting edge of structural elucidation.

Chemical Reactivity and Mechanistic Investigations of Sec Butyl 3 Methylbutanethioate

Reaction Kinetics and Thermodynamic Analyses of Thioester Transformations

The transformation of thioesters, such as sec-butyl 3-methylbutanethioate, is governed by fundamental kinetic and thermodynamic principles. The hydrolysis of the thioester bond is a key reaction, and its energetics and rate are central to the compound's stability and reactivity.

Thermodynamically, the hydrolysis of thioesters is a highly exergonic process, characterized by a large negative Gibbs free energy change (ΔG°′). chembuyersguide.comjetro.go.jpactagroup.com For instance, the hydrolysis of acetyl-CoA, a common biological thioester, has a ΔG°′ of approximately -31.4 kJ/mol (-7.5 kcal/mol). chembuyersguide.com This high negative value indicates that the equilibrium lies far towards the formation of the carboxylic acid (3-methylbutanoic acid) and the thiol (sec-butanethiol). The driving force for this favorable hydrolysis is attributed to the lower resonance stabilization of the thioester bond compared to an oxygen ester bond. The overlap between the carbon 2p orbital and the sulfur 3p orbital is less effective than the corresponding overlap with an oxygen 2p orbital, making the thioester carbonyl carbon more electrophilic. chembuyersguide.com

The kinetics of thioester hydrolysis are influenced by pH. The reaction can be catalyzed by both acid and base. rsc.orgevitachem.com Under neutral to alkaline conditions, the hydrolysis is typically first-order with respect to the hydroxide (B78521) ion concentration. rsc.org In acidic conditions, the reaction can also be catalyzed by hydronium ions, although some thioesters exhibit inhibition at very low pH. rsc.org For comparison, the rate constants for the hydrolysis of a simple alkyl thioester, S-methyl thioacetate, have been reported as follows: acid-catalyzed (kₐ) = 1.5 × 10⁻⁵ M⁻¹s⁻¹, base-catalyzed (kₑ) = 1.6 × 10⁻¹ M⁻¹s⁻¹, and pH-independent (kₙ) = 3.6 × 10⁻⁸ s⁻¹. These values highlight that base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral hydrolysis. It is expected that this compound would follow similar kinetic trends.

Table 1: General Thermodynamic and Kinetic Parameters for Thioester Hydrolysis

| Parameter | General Value/Observation for Thioesters | Relevance to this compound |

| ΔG°′ of Hydrolysis | Large and negative (e.g., ~ -31.4 kJ/mol for acetyl-CoA) chembuyersguide.com | Hydrolysis to 3-methylbutanoic acid and sec-butanethiol is thermodynamically highly favorable. |

| Acid-Catalyzed Hydrolysis | Occurs, but generally slower than base-catalyzed hydrolysis. | Expected to undergo hydrolysis in acidic conditions. |

| Base-Catalyzed Hydrolysis | Dominant pathway at neutral to alkaline pH, significantly faster than acid-catalyzed hydrolysis. rsc.org | Expected to be the primary non-enzymatic degradation pathway in neutral or basic aqueous solutions. |

| Neutral Hydrolysis | Generally slow. | Expected to be relatively stable in pure water at neutral pH over short periods. |

Radical Chemistry and Isomerization Processes Involving Butyl Radical Isomers

The sec-butyl group of this compound can participate in radical chemistry. While direct studies on this specific thioester are lacking, research on the high-temperature gas-phase chemistry of butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) provides significant insights into potential reaction pathways.

The sec-butyl radical can be generated through various means, including homolytic cleavage induced by heat or light, or through radical initiator-promoted reactions. Once formed, the sec-butyl radical can undergo several key reactions, including:

Isomerization: Butyl radicals can isomerize to more stable forms. However, the sec-butyl radical is a secondary radical and is relatively stable compared to the primary n-butyl radical.

Disproportionation and Recombination: Butyl radicals can react with each other through disproportionation to form an alkane and an alkene, or through recombination to form a larger alkane.

Addition Reactions: These radicals can add to double bonds or other radical species.

Furthermore, radical reactions can occur at the thioester functionality itself. Studies on the intermolecular reactions of organo-radicals with thioesters have shown that substitution can occur at the sulfur atom, leading to the formation of a sulfide (B99878). This involves the displacement of the acyl group by a nucleophilic organo-radical. Additionally, thioesters can be precursors for acyl radicals through photoredox catalysis or other radical generation methods. These acyl radicals can then participate in various synthetic transformations.

Hydrolytic and Enzymatic Degradation Mechanisms of Thioesters

The degradation of this compound in biological or environmental systems is likely to proceed via hydrolytic and enzymatic pathways.

Hydrolytic Degradation: The non-enzymatic hydrolysis of the thioester bond proceeds through a nucleophilic addition-elimination mechanism. A water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, with the thiol (sec-butanethiol) acting as the leaving group to yield the carboxylic acid (3-methylbutanoic acid). As mentioned in section 5.1, this process is significantly accelerated by the presence of acids or, more potently, bases.

Enzymatic Degradation: In biological systems, the hydrolysis of thioesters is efficiently catalyzed by a diverse range of enzymes, ensuring that this thermodynamically favorable reaction occurs in a controlled manner.

Thioesterases: These are a large and diverse class of enzymes specifically dedicated to the hydrolysis of thioester bonds. They are classified into numerous families based on sequence similarity and play crucial roles in various metabolic pathways, such as fatty acid metabolism. Thioesterases function by binding the thioester substrate and utilizing active site residues to lower the activation energy of the hydrolysis reaction.

Lipases: While primarily known for hydrolyzing ester bonds in lipids, many lipases exhibit promiscuous activity and can also catalyze the hydrolysis of thioesters. For instance, immobilized lipase (B570770) from Thermomyces lanuginosus has been shown to be effective in the synthesis of thioesters, implying it can also catalyze the reverse hydrolytic reaction.

Proteases: Some proteases, which typically cleave amide bonds in proteins, can also hydrolyze thioesters, demonstrating the broad substrate tolerance of certain enzyme classes.

The enzymatic hydrolysis of this compound would likely follow a similar mechanism to other thioesters, involving the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid and regenerate the free enzyme.

Interactions with Biological Molecules and Catalytic Systems

The interaction of this compound with biological molecules is primarily dictated by its thioester functionality. Thioesters are central intermediates in metabolism, most notably in the form of acyl-Coenzyme A (acyl-CoA). chembuyersguide.com These molecules act as acyl group carriers, participating in a vast array of biosynthetic and catabolic reactions. Enzymes that metabolize fatty acids and other lipids would be potential interacting partners for this compound, potentially leading to its incorporation into metabolic pathways or its degradation.

In the realm of synthetic chemistry, thioesters are valuable intermediates. The development of catalytic systems for thioester transformations is an active area of research. For example, ruthenium-based catalysts have been developed for the efficient and selective hydrogenation of thioesters to their corresponding alcohols and thiols. This provides a waste-free method for thioester reduction, a reaction that is often challenging due to the potential for catalyst poisoning by the thiol product.

Furthermore, biocatalytic systems utilizing enzymes like lipases are employed for the synthesis of thioesters through transesterification or direct esterification. These enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. It is conceivable that this compound could be synthesized or transformed using such catalytic systems.

Broader Research Applications and Potential Technological Advancements

Utility in Fundamental Biochemical Research Paradigms

Thioesters are pivotal intermediates in numerous metabolic pathways, where their high-energy nature facilitates critical biochemical transformations. biologyinsights.com The most prominent example is acetyl-CoA, a central hub in cellular metabolism that participates in the citric acid cycle and the biosynthesis of fatty acids and other essential molecules. biologyinsights.com The reactivity of the thioester bond, which is more susceptible to nucleophilic attack than an oxygen ester bond, allows for efficient acyl group transfer, a fundamental process in energy and macromolecule metabolism. biologyinsights.com

While extensive research on sec-Butyl 3-methylbutanethioate's specific role in fundamental biochemistry is not widely documented, its identity as a thioester makes it a valuable subject for study. It can serve as a substrate or intermediate in studies of enzymatic reactions involving acyltransferases or hydrolases. ontosight.ai Furthermore, it functions as a building block or intermediate in the chemical synthesis of more complex molecules, allowing researchers to explore novel chemical structures and functionalities. ontosight.ai The general biological activities associated with thioesters, such as antimicrobial properties, suggest that this compound could be investigated within paradigms exploring new bioactive compounds. ontosight.ai

Contributions to Flavor and Fragrance Chemistry through Aroma Profile Analysis

The distinct organoleptic properties of volatile sulfur compounds, including thioesters, make them significant contributors to the aromas of various foods and commercial products. This compound and its analogs are utilized by the flavor and fragrance industry to construct specific sensory profiles. ontosight.ai

Analysis of related compounds provides insight into the potential aroma profile of this compound. For instance, the structurally similar sec-butyl-3-methyl but-2-ene thioate is described as having a complex aroma with green, grassy, herbal, and spicy notes. thegoodscentscompany.com Other related thioesters, such as S-methyl 3-methylbutanethioate, are key aroma components in fruits. In studies of melon (Cucumis melo L.), the concentration of S-methyl 3-methylbutanethioate was observed to increase gradually as the fruit ripens, indicating its role in the development of the characteristic ripe fruit aroma. nih.gov This particular thioester is associated with sharp, ripe, cheesy, and fermented notes, with nuances of tomato and mushroom. fragranceu.com

The diverse aromas of this chemical family are further illustrated by the table below, which details the sensory descriptors of related thioesters used in flavor applications.

| Compound Name | Aroma/Flavor Description | Application Context |

| sec-Butyl-3-methyl but-2-ene thioate | Green, grassy, herbal, spicy. thegoodscentscompany.com | Fragrance agents. thegoodscentscompany.com |

| S-Methyl 3-methylbutanethioate | Sharp, ripe, cheesy, sulfurous, fermented, creamy, with vegetable nuances (tomato, mushroom, potato). fragranceu.comthegoodscentscompany.com | Used in fermented cheese, fermented fruit, blueberry, meat, and savory flavors. fragranceu.comthegoodscentscompany.com |

| S-Methyl thiobutyrate | Cheesy, rancid, sweaty, sweet. thegoodscentscompany.com | Flavoring agents. thegoodscentscompany.com |

These compounds are instrumental in creating complex and authentic flavor profiles for a wide range of food products, from cheeses and savory snacks to fruit-flavored items. fragranceu.comthegoodscentscompany.com

Potential in Biocontrol and Agrochemical Research (e.g., Nematicidal Activity)

While direct studies on the nematicidal activity of this compound are limited, research on related sulfur-containing organic compounds demonstrates significant potential for this class of molecules in agrochemical applications. The development of biological alternatives to synthetic fungicides and nematicides is a major goal in modern agriculture to mitigate environmental impact and pathogen resistance. nih.gov

A key example is the compound 3-(methylthio)propionic acid, a volatile organic compound produced by the bacterium Bacillus thuringiensis, which has shown high nematicidal activity against the root-knot nematode Meloidogyne incognita. mdpi.com This finding suggests that other thio-compounds, including thioesters like this compound, could be investigated as novel biocontrol agents.

Key findings from the study on 3-(methylthio)propionic acid highlight its potential as an agrochemical, providing a model for future research into related compounds.

| Finding | Result |

| Direct Contact Nematicidal Activity | LC₅₀ value of 6.27 µg/mL against M. incognita at 24 hours. mdpi.com |

| Fumigant Activity | Mortality rate of 69.93% at a concentration of 1 mg/mL for 24 hours. mdpi.com |

| Chemotactic Effect | Acted as a strong attractant to M. incognita in a dose-dependent manner. mdpi.com |

| In-Pot Efficacy | Reduced the number of root galls per gram of tomato root from 97.58 to 6.97. mdpi.com |

The demonstrated efficacy of 3-(methylthio)propionic acid in reducing nematode infestation and promoting plant health provides a strong rationale for exploring this compound and other thioesters for similar biocontrol properties. mdpi.com Such research aligns with the broader effort to identify and develop microbial-based inputs and bioactive molecules for sustainable agriculture. nih.gov

Future Directions in Synthetic Biology and Metabolic Engineering for Thioester Production

The production of specialty chemicals like this compound traditionally relies on chemical synthesis. However, recent advancements in synthetic biology and metabolic engineering offer a promising alternative for sustainable and efficient production. These disciplines aim to reprogram the metabolism of microorganisms, turning them into cellular factories capable of producing valuable compounds from renewable resources. frontiersin.orgresearchgate.net

Thioesters are ideal targets for this bio-based production strategy. Coenzyme A (CoA) thioesters are central intermediates in the metabolism of virtually all organisms, serving as precursors for lipids, polyketides, amino acids, and numerous other bioproducts. nih.gov Metabolic engineering strategies can be employed to enhance the natural flux towards these thioester precursors or to introduce novel biosynthetic pathways. nih.govmdpi.com

The core principles of this approach involve:

Pathway Construction: Assembling genes from various organisms to create a synthetic metabolic pathway in a host microbe (e.g., E. coli or Saccharomyces cerevisiae) that can produce the target thioester. mdpi.com

Flux Optimization: Rebalancing metabolic fluxes within the cell to channel more carbon towards the desired product, thereby increasing titer, rate, and yield. nih.gov

Dynamic Regulation: Implementing genetic circuits to dynamically control gene expression and metabolic pathways, optimizing cellular resources for production. mdpi.com

By applying these tools, it is conceivable to engineer a microorganism to produce this compound. This would involve introducing genes for the synthesis of 3-methylbutanoic acid and sec-butanethiol, along with an enzyme capable of ligating them to form the final thioester product. This bio-based approach not only offers a potentially more sustainable manufacturing process but also opens the door to producing novel thioester derivatives with unique properties for the flavor, fragrance, and agrochemical industries. researchgate.net

Q & A

Basic Research Question

- PPE : Use solvent-resistant gloves (Polyvinyl Alcohol or Teflon recommended) and lab coats. Avoid skin contact due to potential irritancy .

- Ventilation : Work in a fume hood to minimize inhalation exposure.

- Storage : Keep in airtight containers away from ignition sources; ground metal containers during transfer .

- Spill Management : Use non-sparking tools and absorbents like vermiculite.

Advanced Note : Conduct a hazard assessment per OSHA 1910.132 to tailor protocols to specific lab conditions .

How can thermodynamic properties like vapor-liquid equilibrium (VLE) be modeled for this compound?

Advanced Research Question

For phase-behavior studies:

- Experimental VLE : Use a recirculating still to measure boiling points and azeotropic behavior.

- Modeling : Apply activity coefficient models (NRTL, UNIQUAC, Wilson) to correlate binary or quaternary system data. For example, sec-butyl alcohol + sec-butyl acetate systems have been modeled using these approaches .

- Consistency Checks : Validate data with the Van Ness point test to ensure thermodynamic consistency .

Q. Example Parameters :

| Model | Interaction Parameters |

|---|---|

| NRTL | α = 0.3, Δg₁₂ = 500 J/mol |

| Wilson | Λ₁₂ = 1.2, Λ₂₁ = 0.8 |

What methodologies are recommended for assessing the genotoxic potential of this compound?

Advanced Research Question

- In Vitro Assays :

- Micronucleus Test : Use human peripheral blood lymphocytes or reconstructed skin models (e.g., EpiDerm™) .

- Ames Test : Screen for mutagenicity in bacterial strains (e.g., Salmonella typhimurium TA98/TA100).

- In Vivo Studies : Mouse erythrocyte micronucleus assays with flow cytometry for dose-response analysis .

- Data Gaps : No carcinogenicity data exist; prioritize OECD Guideline 451/452-compliant studies .

Experimental Design : Include positive controls (e.g., ethyl methanesulfonate) and validate cytotoxicity via MTT assays.

How can computational chemistry predict reactivity and degradation pathways of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study hydrolysis or oxidation pathways.

- MD Simulations : Simulate solvent interactions (e.g., water, ethanol) using GROMACS.

- QSPR Models : Relate logP (3.09) to bioavailability or environmental persistence .

Validation : Compare computed thermochemistry (e.g., enthalpy of vaporization) with experimental data (e.g., boiling point: 217.4°C) .

What structural analogs of this compound exhibit biological activity, and how do substitutions alter function?

Advanced Research Question

- Analog Synthesis : Replace the sec-butyl group with tert-butyl or isobutyl moieties to study steric effects.

- Biological Assays : Test antimicrobial activity against E. coli or S. aureus using disk diffusion methods.

- Case Study : 3-Amino-N-(sec-butyl)benzamide shows enhanced activity due to improved lipophilicity (logP = 3.09 vs. 2.5 for n-butyl analogs) .

Structure-Activity Relationship (SAR) : Correlate logP, polar surface area (42.37 Ų), and hydrogen-bonding capacity with bioactivity .

Q. Notes

- All chemical names are unabbreviated for clarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.